molecular formula C19H18N2O5 B3071211 methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate CAS No. 1008710-08-4

methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate

Cat. No. B3071211
CAS RN: 1008710-08-4
M. Wt: 354.4 g/mol
InChI Key: XPFKNVVJNFVBFA-UHFFFAOYSA-N
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Description

“Methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Antibacterial Activity

Methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate and its derivatives have been explored for their antibacterial properties. A study synthesized related compounds and tested them against various bacterial strains including E. coli, Staphylococcus aureus, and others. Some derivatives showed notable activity against K. pneumonea and E. faecalis, while others demonstrated moderate activity against various bacteria (Kadian et al., 2012).

Antimicrobial and Antioxidant Potential

Compounds related to methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate have been synthesized and evaluated for antimicrobial and antioxidant activities. A study involving benzoxazinyl pyrazolone arylidenes, derived from similar compounds, demonstrated significant in vitro antimicrobial and antioxidant activities (Sonia et al., 2013).

Enantioselective Synthesis

Research has also focused on the enantioselective synthesis of derivatives of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin, which is structurally related to the compound . These derivatives can be used as building blocks for more complex chemical structures (Breznik et al., 1998).

Inhibitory Activities

Studies have explored the synthesis of derivatives like methyl [6-(2-aminothiazol-4-yl)-3-oxo-1,4-benzoxazin-2yl]acetates for their inhibitory activities on enzymes like COX-2 (Cyclooxygenase) and 5-LOX (Lipoxygenase). Some of these derivatives have shown notable inhibitory activity, making them potential candidates for pharmaceutical development (Reddy & Rao, 2008).

Microwave-Catalyzed Synthesis

Microwave irradiation has been used to synthesize related compounds, enhancing reaction rates and yield compared to conventional methods. This eco-friendly approach has potential applications in the synthesis of various pharmaceutical compounds (Dabholkar & Gavande, 2003).

Mechanism of Action

Mode of Action

It is known that the compound contains a 2h-1,4-benzoxazin-2-yl moiety , which may interact with its targets in a specific manner. More detailed studies are required to elucidate the exact interactions and resulting changes.

Biochemical Pathways

Compounds with similar structures have been found to be involved in various biochemical reactions

properties

IUPAC Name

methyl 2-[(2-methyl-3-oxo-4H-1,4-benzoxazine-2-carbonyl)amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-19(17(23)20-13-10-6-7-11-14(13)26-19)18(24)21-15(16(22)25-2)12-8-4-3-5-9-12/h3-11,15H,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFKNVVJNFVBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NC(C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate
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methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate
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methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate
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methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate
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methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate
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methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate

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